molecular formula C22H16Cl2N4O2 B2517291 2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide CAS No. 921522-20-5

2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide

Cat. No.: B2517291
CAS No.: 921522-20-5
M. Wt: 439.3
InChI Key: OZRWSHANUTZGDY-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide is a high-purity small molecule compound designed for pharmaceutical and oncology research. This synthetic derivative features a pyrido[2,3-d]pyrimidin-4-one core, a privileged scaffold in medicinal chemistry known for its significance in kinase inhibition and anticancer applications . Compounds within this structural class are frequently investigated as potent inhibitors of tyrosine kinases, including the epidermal growth factor receptor (EGFR), a well-validated target in cancer therapeutics . The design of this molecule incorporates key pharmacophoric elements typical of kinase inhibitors: a flat heteroaromatic system (pyrido[2,3-d]pyrimidine) to occupy the adenine binding pocket, a benzamide linker for potential hydrogen bonding, and hydrophobic regions to interact with adjacent hydrophobic pockets in the enzyme's active site . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of novel therapeutic agents, or as a chemical probe for studying signal transduction pathways in cancer cell lines . Its structural framework is associated with a wide range of biological activities, primarily focusing on anti-proliferative effects against various cancer cell panels . This product is intended for research and development purposes in a controlled laboratory environment. It is provided "For Research Use Only." Not intended for diagnostic or therapeutic procedures, and strictly not for human use.

Properties

IUPAC Name

2,4-dichloro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N4O2/c1-12-10-15(28-13(2)26-20-17(22(28)30)4-3-9-25-20)6-8-19(12)27-21(29)16-7-5-14(23)11-18(16)24/h3-11H,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRWSHANUTZGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of 2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide typically involves the condensation of specific aromatic amines and acids under controlled conditions. The reaction usually requires the use of catalysts and solvents to facilitate the formation of the final product. Purification steps, such as recrystallization or chromatography, are necessary to isolate the pure compound.

Industrial production methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction parameters and using continuous flow reactors. This ensures higher yields and purity while reducing production costs. The process may also involve advanced techniques such as microwave-assisted synthesis to enhance reaction rates.

Chemical Reactions Analysis

Types of reactions it undergoes: 2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: This reaction can occur at the aromatic rings, leading to the formation of quinone-like structures.

  • Reduction: The compound can be reduced to form amine derivatives.

  • Substitution: Halogen atoms in the molecule can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents and conditions used: Typical reagents include oxidizing agents such as potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reactions often require specific temperatures, pH levels, and solvents to proceed efficiently.

Major products formed from these reactions: The oxidation reactions may yield quinone derivatives, while reduction reactions produce various amine derivatives. Substitution reactions can introduce different functional groups, altering the compound's properties and reactivity.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a dichlorobenzamide moiety linked to a pyrido-pyrimidine core, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions, often employing methods such as palladium-catalyzed direct alkenylation through C–H activation to enhance yield and purity while minimizing by-products. Advanced techniques such as continuous flow reactors are also utilized for large-scale production.

Antimicrobial Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antimicrobial properties. Studies have demonstrated that compounds similar to 2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide show efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have shown that it can induce cytotoxic effects on various cancer cell lines, outperforming standard chemotherapeutic agents like doxorubicin in some cases. The structure-activity relationship (SAR) analyses suggest that specific substitutions on the pyrido-pyrimidine core enhance its anticancer efficacy .

Enzyme Inhibition

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. For instance, it may act as an inhibitor of dihydrofolate reductase, a critical enzyme in the folate synthesis pathway, which is vital for DNA synthesis in rapidly dividing cells . This inhibition can be leveraged for developing treatments against certain types of cancer.

Material Science Applications

Beyond biological applications, compounds similar to 2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide have potential uses in material science due to their unique chemical properties. Their ability to form stable complexes with metal ions can be explored for applications in catalysis and sensor technology.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrido[2,3-d]pyrimidine derivatives found that certain modifications led to enhanced antibacterial activity compared to traditional antibiotics. The derivatives were tested using the disc diffusion method against multiple bacterial strains, revealing promising results with MIC values significantly lower than those of standard treatments .

Case Study 2: Cytotoxicity in Cancer Research

In another investigation focused on the cytotoxic effects of related compounds on cancer cell lines, several derivatives were synthesized and tested. The results indicated that specific structural features contributed to increased cytotoxicity, making these compounds potential candidates for further development into anticancer agents .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes, disrupt cell signaling pathways, or modulate receptor functions. The exact mechanism depends on its structural features and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzamide Derivatives

2-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-5-nitrobenzamide

  • Structural Differences : This compound replaces the 4-chloro substituent with a nitro group at the 5-position of the benzamide ring.
  • Molecular Weight : 449.8 g/mol (vs. ~454 g/mol for the dichloro compound, estimated based on formula).

N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide

  • Structural Differences : The 2,4-dichloro substituents are replaced with a single trifluoromethyl group at the 3-position.
  • Impact on Properties : The trifluoromethyl group increases lipophilicity, which may improve membrane permeability but could alter target selectivity .
Table 1: Comparison of Substituted Benzamides
Compound Name Substituents on Benzamide Molecular Weight (g/mol) Key Functional Groups
2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide 2-Cl, 4-Cl ~454 (estimated) Dichlorophenyl, pyridopyrimidinone
2-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-5-nitrobenzamide 2-Cl, 5-NO2 449.8 Nitro, pyridopyrimidinone
N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide 3-CF3 ~437 (estimated) Trifluoromethyl, pyridopyrimidinone

Pyridopyrimidinone-Based Kinase Inhibitors

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide

  • Structural Differences : Incorporates a chromen-4-one moiety and fluorophenyl groups instead of the dichlorophenylbenzamide.
  • Functional Impact: The chromenone system may enhance π-stacking interactions with kinase ATP-binding pockets, while fluorination improves metabolic stability .

(S)-2,6-dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide

  • Structural Differences: Retains the dichlorobenzamide group but replaces the pyridopyrimidinone core with a pyrimidine-pyridine hybrid.
  • Biological Relevance : This compound is an EGFR inhibitor with demonstrated activity against the T790M resistance mutation, highlighting the importance of chlorine substituents in target engagement .
Table 2: Kinase Inhibitor Comparison
Compound Name Core Structure Target Key Modifications
2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide Pyrido[2,3-d]pyrimidinone Undisclosed (inferred kinase) Dichlorophenyl, methyl groups
(S)-2,6-dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide Pyrimidine-pyridine EGFR T790M Hydroxypropan-2-ylamino

Research Findings and Implications

  • Bioactivity: Dichloro-substituted benzamides (e.g., ) often exhibit enhanced kinase inhibition due to halogen bonding with target residues. The methyl group on the pyridopyrimidinone may reduce steric hindrance, improving binding .
  • Limitations : Data gaps exist for the target compound’s solubility, IC50 values, and in vivo efficacy, which are critical for benchmarking against established analogs like the EGFR inhibitors in .

Biological Activity

The compound 2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anticancer effects, and other pharmacological activities based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H18Cl2N4O\text{C}_{19}\text{H}_{18}\text{Cl}_{2}\text{N}_{4}\text{O}

Key Properties:

  • Molecular Weight: 392.28 g/mol
  • Melting Point: Not specified in available literature
  • Solubility: Soluble in organic solvents but limited solubility in water

Antimicrobial Activity

Research has indicated that derivatives of pyrido[2,3-d]pyrimidines often exhibit significant antimicrobial properties. A study evaluating various analogs found that compounds with similar structures displayed moderate to high antibacterial activity against several strains of bacteria and fungi.

CompoundTarget OrganismZone of Inhibition (mm)
6aStaphylococcus aureus20
6bEscherichia coli15
5aCandida albicans18

The above table summarizes the inhibition zones observed for select compounds tested against various microbial strains. The results suggest that modifications to the phenyl ring and the presence of electron-donating groups significantly influence antimicrobial efficacy .

Anticancer Activity

Pyrimidine derivatives have also been explored for their anticancer properties. Studies have shown that compounds with pyrido[2,3-d]pyrimidine frameworks can inhibit cancer cell proliferation through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis.

A notable study reported that certain derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potent anticancer activity:

Cell LineIC50 (µM)
HeLa5.6
MCF-73.2
A5497.8

These findings highlight the potential of this class of compounds as lead structures for developing new anticancer agents .

The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets within cells. For instance, some studies suggest that they may inhibit key enzymes involved in nucleic acid synthesis or interfere with signaling pathways critical for cell survival and proliferation .

Case Studies

  • Study on Antimicrobial Efficacy:
    A comprehensive investigation into the antimicrobial activity of pyrido[2,3-d]pyrimidine derivatives demonstrated that structural modifications significantly enhance efficacy. The study compared various substituents on the phenyl ring and their corresponding antimicrobial activity against gram-positive and gram-negative bacteria.
  • Anticancer Screening:
    Another study focused on assessing the cytotoxic properties of these compounds against a panel of cancer cell lines. Results indicated a correlation between structural complexity and biological activity, suggesting that further optimization could yield more effective therapeutic agents.

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